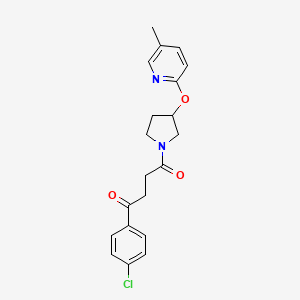
1-(4-Chlorophenyl)-4-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)butane-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-4-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)butane-1,4-dione is a useful research compound. Its molecular formula is C20H21ClN2O3 and its molecular weight is 372.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(4-Chlorophenyl)-4-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)butane-1,4-dione is a synthetic organic molecule characterized by its complex structure, which includes a chlorophenyl group and a pyrrolidine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is C17H19ClN2O3 with a molecular weight of approximately 336.80 g/mol. The presence of various functional groups suggests potential interactions with biological targets, making it an interesting candidate for further research.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It may function as an inhibitor or modulator of these targets, influencing various biochemical pathways.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial properties. For instance, derivatives containing pyrrolidine and chlorophenyl groups have been shown to possess antibacterial and antifungal activities. In vitro studies demonstrate that such compounds can inhibit the growth of various pathogenic bacteria and fungi, suggesting that this compound may also exhibit similar effects .
Neuroprotective Effects
A study on related compounds highlights the neuroprotective potential against microglia-mediated neuroinflammation. In this context, compounds similar to this compound were evaluated for their ability to reduce pro-inflammatory markers in models of Parkinson's disease. The results indicated that these compounds could attenuate neuroinflammatory responses, potentially offering therapeutic benefits in neurodegenerative conditions .
Enzyme Interaction Studies
Further investigations into enzyme interactions reveal that this compound can serve as a probe in biological assays to study enzyme activity. Its structural characteristics enable it to bind effectively to active sites on enzymes, thereby modulating their functions. Such interactions are critical for understanding the compound's pharmacological profile and therapeutic potential.
Table 1: Summary of Biological Activities
特性
IUPAC Name |
1-(4-chlorophenyl)-4-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]butane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-14-2-8-19(22-12-14)26-17-10-11-23(13-17)20(25)9-7-18(24)15-3-5-16(21)6-4-15/h2-6,8,12,17H,7,9-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXUFRCBCQDAPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)CCC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














